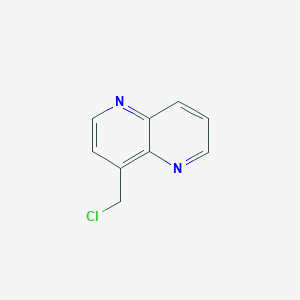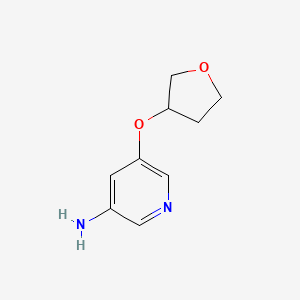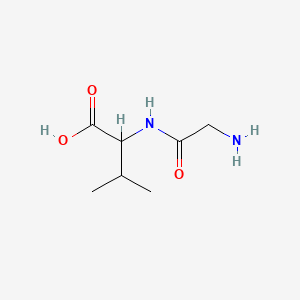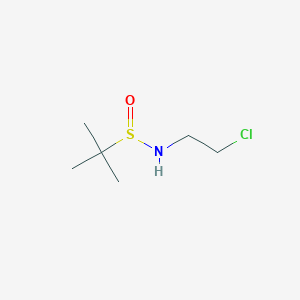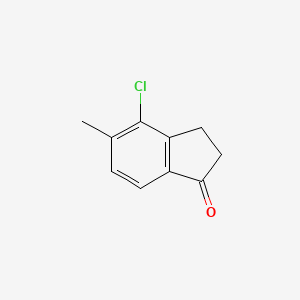
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The optimized reaction conditions include a dropwise addition of 3-chloropropionyl chloride to a mixture of chlorobenzene and aluminum chloride at a temperature of 5°C, followed by stirring at 60°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one or 4-amino-5-methyl-2,3-dihydro-1H-inden-1-one.
Aplicaciones Científicas De Investigación
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group at the 5-position.
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chlorine atom at the 4-position.
2,3-Dihydro-1H-inden-1-one: Parent compound without any substituents.
Uniqueness
4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9ClO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |
Clave InChI |
NHUWOJBPVSXNNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


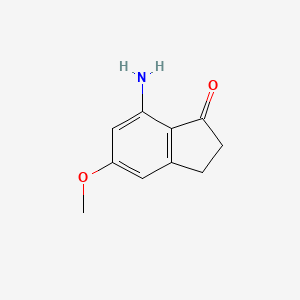

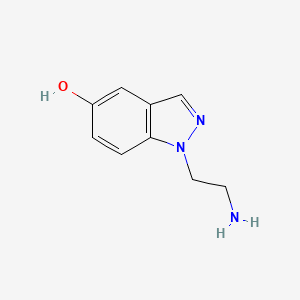
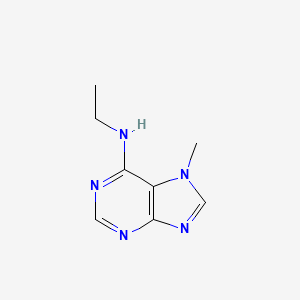
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)

![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)

